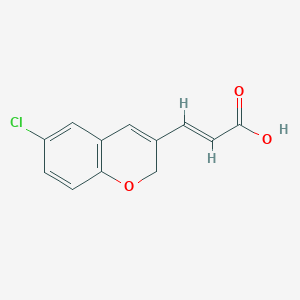

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 2222991-24-2 . It has a molecular weight of 236.65 . This compound is a versatile material used in scientific research, with applications ranging from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride, a compound with a similar structure, has been prepared by hydrohalogenation of 3-trimethylsilylpropynoic acid with thionyl chloride in DMF, followed by treatment with oxalyl chloride .Molecular Structure Analysis

The IUPAC name of this compound is (2E)-3-(6-chloro-2H-chromen-3-yl)-2-propenoic acid . The InChI code is 1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, it’s worth noting that α,β-Unsaturated amides, which this compound is a type of, can be involved in various reactions such as Michael reaction, Morita–Baylis–Hillman reactions, arylation, trifluoromethylation, C2-alkylation, annulation, and more .The storage temperature and shipping temperature are not specified in the retrieved data .

Applications De Recherche Scientifique

Synthesis and Reactivity

- Chemical Reactivity and Compound Synthesis : A study by Ali et al. (2020) explored the synthesis of novel compounds from 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one, which is closely related to 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid. The research highlighted the reactivity of these compounds with primary amines and other nucleophiles, leading to the creation of new enamines, enaminones, and benzofuran derivatives (Ali, Assiri, Ibrahim, & Yahia, 2020).

Catalysis and Synthesis Methods

- Palladium-catalysed Synthesis : Abarbri et al. (2002) conducted research on the palladium-catalysed cross-coupling of 3-substituted 3-iodobut-2-enoic acids, which includes compounds similar to the one . This study provided insights into the selective synthesis of 3,3-disubstituted prop-2-enoic acids, showcasing the utility of such reactions in synthetic chemistry (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

Novel Heterocyclic Systems

- Construction of Heterocyclic Systems : Ibrahim et al. (2022) used a compound similar to this compound as an intermediate for constructing various heterocyclic systems. These systems, linked to furo[3,2-g]chromene moieties, demonstrated antimicrobial and anticancer activities, highlighting their potential in pharmaceutical research (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).

Synthesis of Chromene Derivatives

- Novel Chromene Derivatives : Nebra et al. (2011) described the use of 6-chloro-4-hydroxychromen-2-one, a compound structurally related to this compound, in synthesizing unusual 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones. The study showcased innovative approaches to creating novel chromene derivatives (Nebra, Díaz‐Álvarez, Díez, & Cadierno, 2011).

Antimicrobial and Anticancer Evaluation

- Antimicrobial and Anticancer Compounds : The research by Ibrahim et al. (2022) also emphasized the screening of newly synthesized compounds for their antimicrobial and anticancer activities. This highlights the potential application of such compounds in the development of new therapeutic agents (Ibrahim et al., 2022).

Propriétés

IUPAC Name |

(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKTNRMAWNURS-DAFODLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)

![8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719896.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2719897.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2719902.png)

![3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B2719903.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2719907.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide](/img/structure/B2719913.png)